Cas no 61997-86-2 (5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one)

5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one structure
61997-86-2 structure
Product Name:5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one
CAS No:61997-86-2
MF:C14H16N2O3
MW:260.288443565369
MDL:MFCD00129242
CID:889732
Update Time:2026-04-29

5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 5,5-DIMETHYL-3-((3-NITROPHENYL)AMINO)CYCLOHEX-2-EN-1-ONE
    • 2-cyclohexen-1-one, 5,5-dimethyl-3-[(3-nitrophenyl)amino]-
    • 5,5-DIMETHYL-3-[(3-NITROPHENYL)AMINO]-CYCLOHEX-2-EN-1-ONE
    • 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one
    • MDL: MFCD00129242
    • Inchi: InChI=1S/C14H16N2O3/c1-14(2)8-11(7-13(17)9-14)15-10-4-3-5-12(6-10)16(18)19/h3-7,15H,8-9H2,1-2H3
    • InChI Key: AWQCYWVLVFABER-UHFFFAOYSA-N
    • SMILES: CC1(C)CC(=CC(=O)C1)NC2=CC(=CC=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 260.11618
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 72.24

5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one Security Information

  • HazardClass:IRRITANT

5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one Pricemore >>

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Additional information on 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one

Introduction to 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one (CAS No. 61997-86-2)

5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one (CAS No. 61997-86-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclohexenone ring substituted with a nitrophenylamine group and two methyl groups. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The molecular formula of 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one is C14H17N3O3, and its molecular weight is approximately 267.30 g/mol. The compound's structural complexity and the presence of multiple functional groups contribute to its potential as a lead compound in the development of novel therapeutic agents. Recent studies have explored its pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

In the context of medicinal chemistry, the cyclohexenone moiety is known for its ability to participate in various chemical reactions, such as Michael addition and Diels-Alder reactions. These reactions can be harnessed to synthesize more complex molecules with enhanced biological activities. The nitrophenylamine group, on the other hand, is a versatile functional group that can undergo reduction to form anilines, which are important intermediates in the synthesis of pharmaceuticals and dyes.

The presence of two methyl groups in the structure of 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one contributes to its lipophilicity, which can influence its bioavailability and cellular uptake. This property is particularly important in drug design, as it affects the compound's ability to cross biological membranes and reach its target site of action.

Recent research has highlighted the potential of 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one as an anti-inflammatory agent. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. These findings suggest that this compound could be a promising candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory properties, 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one has also been investigated for its anti-cancer potential. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis. These findings underscore its potential as a multi-targeted therapeutic agent for cancer treatment.

In the realm of neuroprotection, recent studies have explored the effects of 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one on neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that this compound can protect neurons from oxidative stress and amyloid-beta-induced toxicity by scavenging free radicals and modulating intracellular signaling pathways. These neuroprotective effects make it a promising candidate for the development of novel therapies for AD and other neurodegenerative disorders.

The synthesis of 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of 3-nitroaniline with an appropriate cyclohexenone derivative followed by methylation reactions. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.

In conclusion, 5,5-Dimethyl-3-(3-nitrophenyl)aminocyclohex-2-en-1-one (CAS No. 61997-86-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to advancements in drug discovery and development.

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